4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone

Description

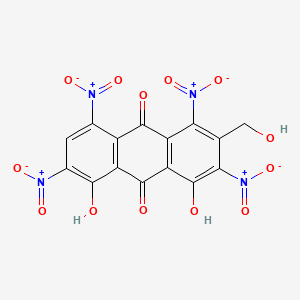

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone (CAS: 567-95-3) is a highly functionalized anthraquinone derivative characterized by hydroxyl, hydroxymethyl, and nitro substituents at positions 4,5; 2; and 1,3,6,8, respectively .

Properties

IUPAC Name |

4,5-dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6N4O13/c20-2-3-10(18(29)30)7-9(15(24)11(3)19(31)32)14(23)8-6(13(7)22)4(16(25)26)1-5(12(8)21)17(27)28/h1,20-21,24H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCNNIIPXGJBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6N4O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205260 | |

| Record name | 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-95-3 | |

| Record name | 4,5-Dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone typically involves nitration reactions of anthraquinone derivatives. One common method includes the nitration of 1,3,6,8-tetrahydroxyanthraquinone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is carefully monitored to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Reduction Reactions

Nitro groups (-NO₂) in the compound are highly electron-withdrawing and susceptible to reduction under specific conditions.

Key Pathways:

-

Catalytic Hydrogenation:

Using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂), nitro groups reduce to amino (-NH₂) groups. For example:The tetranitro structure may allow stepwise reduction, yielding intermediates like hydroxylamines or nitrosamines .

-

Electrochemical Reduction:

In acidic or neutral media, nitro groups can undergo multi-electron transfers, forming amine derivatives. The reduction potential depends on substitution patterns and solvent systems .

Table 1: Reduction Reactions and Products

| Reaction Conditions | Products | Key References |

|---|---|---|

| H₂/Pd/C in ethanol, 25°C | Partially reduced nitro groups | |

| Zn/HCl, aqueous medium | Amine derivatives |

Nucleophilic Substitution

The electron-deficient anthraquinone core facilitates nucleophilic aromatic substitution (NAS), particularly at nitro-substituted positions.

Key Pathways:

-

Hydroxyl Group Reactivity:

The hydroxyl (-OH) groups at positions 4 and 5 can act as leaving groups in strongly acidic or basic conditions. For example, sulfonation or nitration may occur at these positions . -

Hydroxymethyl Group (-CH₂OH) Reactivity:

The hydroxymethyl group at position 2 can undergo esterification or oxidation. For instance:Oxidation with KMnO₄ or CrO₃ may yield a carboxylic acid (-COOH) .

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | Sulfonated derivatives |

| Esterification | Acetic anhydride, H⁺ | Acetylated hydroxymethyl |

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative |

Thermal Decomposition

The compound’s tetranitro structure renders it thermally unstable, with exothermic decomposition risks.

Key Pathways:

-

Explosive Decomposition:

Heating above 150°C may trigger rapid exothermic decomposition, releasing gases like NO₂, CO, and CO₂. The reaction follows: -

Hydrolytic Stability:

Under reflux in aqueous acidic or basic media, partial hydrolysis of nitro groups may occur, forming nitrophenols or nitroxylenes .

Table 3: Thermal Stability Data

| Condition | Observation | Reference |

|---|---|---|

| >150°C, ambient pressure | Rapid decomposition, gas release | |

| Aqueous HCl, 100°C | Partial hydrolysis |

Scientific Research Applications

Analytical Chemistry

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A specific application involves using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects due to its structural properties. Studies have indicated that it may exhibit antimicrobial activity and could be explored as a lead compound in drug development . Its nitro groups are known to influence biological activity, making it a candidate for further research in medicinal chemistry.

Environmental Monitoring

Given its chemical stability, this compound can be used as a tracer in environmental studies to monitor pollution levels in aquatic systems. Its detection can provide insights into the presence of nitroaromatic compounds in various ecosystems .

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for the analysis of this compound showed that using a Newcrom R1 column improved separation efficiency. The method was validated for precision and accuracy, demonstrating its applicability in quality control settings for pharmaceutical products .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The study highlighted the potential of this compound as an antimicrobial agent and suggested further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

A comparative table highlights key differences:

Structural and Functional Implications

- Nitro Group Positioning: The target compound’s nitro groups at positions 1,3,6,8 create a symmetric but sterically crowded structure, likely influencing its stability and reactivity.

- Hydroxyl vs. Hydroxymethyl : The hydroxymethyl group at position 2 in the target compound introduces steric bulk and polarity, which could improve solubility in aqueous or polar organic solvents compared to analogues lacking this group. However, this remains speculative due to missing experimental data.

Stability and Reactivity

The nitro group arrangement in the target compound may confer higher thermal instability compared to FDB001841, which lacks nitro substituents. Conversely, the hydroxymethyl group could act as a stabilizing moiety through intramolecular hydrogen bonding, though this hypothesis requires validation.

Biological Activity

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone (CAS Number: 567-95-3) is a synthetic organic compound belonging to the anthraquinone family. Its molecular formula is , and it has a molecular weight of approximately 450.228 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H6N4O13 |

| Molecular Weight | 450.228 g/mol |

| Density | 2.073 g/cm³ |

| Boiling Point | 774.4 °C |

| Flash Point | 310.9 °C |

| LogP | 2.98 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways. For instance:

- Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Cytotoxicity

While the compound shows promise as an antimicrobial and anticancer agent, its cytotoxic effects on normal cells have also been evaluated. Research indicates that at higher concentrations, it can exhibit cytotoxicity towards non-cancerous cell lines, suggesting a need for careful dosage optimization in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components leading to oxidative stress and subsequent cellular damage. The following mechanisms have been proposed:

- Generation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress by generating ROS, which damages cellular macromolecules.

- Inhibition of DNA Synthesis : It may interfere with DNA replication processes in rapidly dividing cells.

- Modulation of Signal Transduction Pathways : It has been suggested that this compound can modulate pathways involved in cell survival and apoptosis.

Applications in Drug Development

Given its biological activities, there is ongoing research into the potential applications of this compound in drug development:

- Antimicrobial Agents : Due to its broad-spectrum activity against bacteria and fungi.

- Anticancer Therapies : As a lead compound for developing new chemotherapeutics targeting specific cancers.

Q & A

Q. What experimental design principles optimize nitration efficiency while minimizing byproducts?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Vary nitration time, temperature, and acid ratios.

- Use response surface methodology (RSM) to maximize yield.

- Monitor byproducts (e.g., dinitro isomers) via TLC or GC-MS. Catalyst screening (e.g., FeCl₃ vs. H₂SO₄) may improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.